molecular formula C7H4BrIO B070385 3-Bromo-5-iodobenzaldehyde CAS No. 188813-09-4

3-Bromo-5-iodobenzaldehyde

Cat. No. B070385
M. Wt: 310.91 g/mol
InChI Key: XZXJUWDREBPKRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, similar to 3-Bromo-5-iodobenzaldehyde, often involves palladium-catalyzed reactions or direct halogenation methods. For instance, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, demonstrating a key step in the synthesis of brominated aromatic aldehydes (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms on the aromatic ring, which significantly influences the molecule's electronic properties and reactivity. X-ray diffraction studies provide detailed insights into the solid-state structure, highlighting the effect of halogen substitution on the molecular packing and intermolecular interactions (Borges et al., 2022).

Chemical Reactions and Properties

The presence of halogen atoms in 3-Bromo-5-iodobenzaldehyde influences its reactivity, enabling it to undergo various chemical reactions, such as Suzuki coupling, which is facilitated by the introduction of halogens. The reactivity can be further understood through studies on similar compounds, where bromine substitution affects the structure and reactivity, including impacts on linear and nonlinear optical properties (Aguiar et al., 2022).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the behavior of 3-Bromo-5-iodobenzaldehyde in different environments. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Spectroscopic studies, such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations, provide comprehensive insights into the vibrational modes, contributing to a deeper understanding of the compound's physical properties (Balachandran et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-iodobenzaldehyde, such as reactivity towards nucleophiles, electrophiles, and other reagents, are significantly influenced by the presence and position of the bromine and iodine atoms on the aromatic ring. These halogen atoms activate the ring towards various chemical transformations, including oxidative conditions and coupling reactions. Detailed chemical property analyses can be derived from experimental and theoretical studies that explore electronic properties, molecular orbitals, and electrostatic potential maps (Aguiar et al., 2022).

Scientific Research Applications

  • Use in Gas Chromatography : A study by Shi Jie (2000) discusses the use of a related compound, 3-bromo-4-hydroxybenzaldehyde, in gas chromatography. This method is noted for its simplicity, accuracy, and precision, suggesting potential applications of 3-Bromo-5-iodobenzaldehyde in analytical techniques (Shi, 2000).

  • Synthesis of Novel Chelating Ligands : Research by Yi Hu, Gang Zhang, and R. Thummel (2003) presents a method involving the reaction of 3-bromobenzaldehyde to produce 5-bromo-2-aminobenzaldehyde, which then undergoes further reactions to form chelating ligands. This suggests a potential pathway for 3-Bromo-5-iodobenzaldehyde to synthesize novel ligands (Hu, Zhang, & Thummel, 2003).

  • Halogenation Studies : A paper by R. Blasco, Carmen Ramírez de Arellano, and J. F. Sanz-Cervera (2017) explores the halogenation products of 3-hydroxybenzaldehyde. It highlights the usefulness of such products as synthons for more complex molecules, indicating a similar potential for 3-Bromo-5-iodobenzaldehyde in synthetic chemistry (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).

  • Preconcentration of Trace Metals : A 2009 study by S. Fathi and M. Yaftian used a Schiff base derived from a bromo-hydroxybenzaldehyde for the preconcentration of copper ions in water samples. This indicates the potential use of 3-Bromo-5-iodobenzaldehyde in environmental analysis or water purification (Fathi & Yaftian, 2009).

  • Inelastic Electron Tunnelling Spectroscopy (IETS) : P. V. Velzen (1984) conducted IETS studies on a reaction involving 5-bromo-2-hydroxybenzaldehyde, which implies that 3-Bromo-5-iodobenzaldehyde could be useful in surface science and spectroscopic studies (Velzen, 1984).

  • Optical Properties and Nonlinear Optical Materials : Research by Antônio S. N. Aguiar et al. (2022) on bromo-substituted benzaldehydes discusses their structural and electronic properties, emphasizing linear and nonlinear optical responses. This suggests potential applications of 3-Bromo-5-iodobenzaldehyde in the development of nonlinear optical materials (Aguiar et al., 2022).

  • Antioxidant Activity : A study by Wang Zonghua (2012) on 3-bromo-4,5-dihydroxybenzaldehyde showed significant antioxidant activity. This suggests that 3-Bromo-5-iodobenzaldehyde might also exhibit similar biological properties and could be explored for its potential in medicine or as a food additive (Zonghua, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-bromo-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXJUWDREBPKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620334
Record name 3-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodobenzaldehyde

CAS RN

188813-09-4
Record name 3-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3-bromo-5-iodophenyl)methanol from the previous step (1.0 eq.) and Dess-Martin periodinane (1.18 eq.) was stirred at RT in dichloromethane (0.1 M) for 45 min. The reaction mixture was diluted with ether, filtered through a plug of SiO2, and the silica washed with a 3:1 (v/v) mixture of hexanes:EtOAc. The filtrate was concentrated in vacuo and passed again through a plug of SiO2, eluting with a 3:1 (v/v) mixture of hexanes:EtOAc to afford the title compound as a light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SRG Venkata, U C. Narkhede, VD Jadhav… - …, 2019 - Wiley Online Library
… material, 2-amino-3-bromo-5-iodobenzaldehyde 1 for the synthesis of target compounds. … 2 commenced from 2-amino-3-bromo-5-iodobenzaldehyde 1.11 Sonagashira coupling of 1 …
D Müller‐Klieser, T Berg - ChemBioChem, 2022 - Wiley Online Library
… To this end, 3-bromo-5-iodobenzaldehyde (7) was reacted with diethylphosphite to afford the α-hydroxymethylene phosphonate 8 (Scheme 2). Nucleophilic fluorination with (…
Y Jin, BA Voss, A Jin, H Long, RD Noble… - Journal of the …, 2011 - ACS Publications
… via alkylation, Sonogashira coupling, and desilylation, followed by the final Sonogashira coupling between the diethynyl-substituted intermediate 8 and 3-bromo-5-iodobenzaldehyde. …
Number of citations: 262 pubs.acs.org
S Picard, G Clermont, E Genin, M Blanchard-Desce - Tetrahedron, 2015 - Elsevier
The present study describes the synthesis of a series of original 8-Br-quinoline derivatives with an arylethynyl moiety at the C6 position, based on Friedländer and Sonogashira coupling …
Number of citations: 10 www.sciencedirect.com
CR Wellaway, IR Baldwin, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
The Janus family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) play an essential role in the receptor signaling of cytokines that have been implicated in the pathogenesis of severe …
Number of citations: 5 pubs.acs.org

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